molecular formula C18H19FN2O B4440700 N-(4-fluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide

N-(4-fluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide

Cat. No. B4440700
M. Wt: 298.4 g/mol
InChI Key: QRFLESIRXUPKAP-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide, commonly known as FPB, is a chemical compound that belongs to the class of benzamide derivatives. It has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The sigma-1 receptor is a transmembrane protein that is located in the endoplasmic reticulum of cells. FPB binds to this receptor and inhibits its activity, which leads to a decrease in the release of certain neurotransmitters such as dopamine and glutamate. This, in turn, affects various physiological processes in the brain.
Biochemical and Physiological Effects:
FPB has been shown to have various biochemical and physiological effects in the brain. It has been found to reduce the release of dopamine and glutamate, which are neurotransmitters that play a role in reward and addiction. Additionally, FPB has been shown to have neuroprotective effects, which may have potential therapeutic applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FPB in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to investigate the function of this receptor specifically, without affecting other receptors in the brain. However, one limitation of using FPB is its relatively low potency, which may require high concentrations to achieve the desired effects.

Future Directions

There are several potential future directions for research involving FPB. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could investigate the role of the sigma-1 receptor in various physiological processes, such as cell survival and differentiation. Finally, the development of more potent and selective sigma-1 receptor antagonists could lead to new insights into the function of this receptor and its potential therapeutic applications.

Scientific Research Applications

FPB has been used in various scientific studies as a tool to investigate the function of certain receptors in the brain. It is a selective antagonist of the sigma-1 receptor, which is involved in various physiological processes such as cell survival, differentiation, and neurotransmitter release.

properties

IUPAC Name

N-(4-fluorophenyl)-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-16-7-9-17(10-8-16)20-18(22)15-5-3-14(4-6-15)13-21-11-1-2-12-21/h3-10H,1-2,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFLESIRXUPKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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